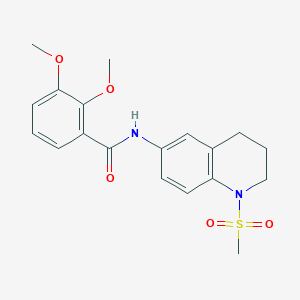

2,3-dimethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-dimethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of benzamide and quinoline and has been synthesized using different methods.

Scientific Research Applications

Remote Sulfonylation and Environmental Considerations

A study by Xia et al. (2016) demonstrated the efficient remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives at the C5 position, employing environmentally benign byproducts and utilizing stable and safe sodium sulfinates as sulfide sources. This approach results in the production of N-(5-(phenylsulfonyl)quinolin-8-yl)benzamide derivatives with moderate to high yields, highlighting a less unpleasantly odorous and more environmentally friendly method than previous means (Xia et al., 2016).

Antimalarial and Potential COVID-19 Applications

Research by Fahim and Ismael (2021) explored the antimalarial activity of sulfonamide derivatives and characterized their ADMET properties. Their study also investigated the potential utility of these compounds against COVID-19 through computational calculations and molecular docking studies. The research presents a theoretical and practical examination of sulfonamides, offering insights into their reactivity and potential therapeutic applications (Fahim & Ismael, 2021).

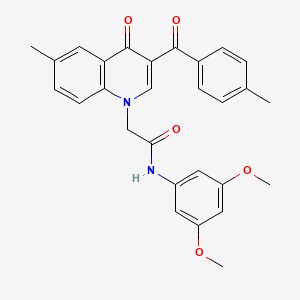

Synthesis and Characterization of Quinoline Derivatives

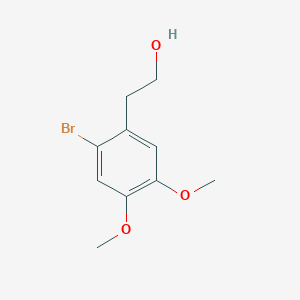

Stuart et al. (1987) reported on the synthesis of dimethoxy- and trimethoxy[1]benzothieno[2,3-c]quinolines, offering a methodological insight into creating specific quinoline derivatives through a series of chemical reactions. This work contributes to the understanding of the chemical synthesis processes of complex molecules and their potential applications in scientific research (Stuart et al., 1987).

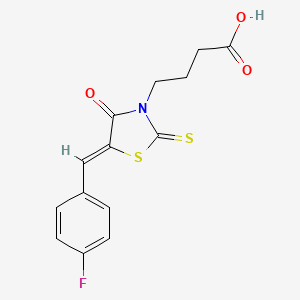

Metabolic Fate of Synthetic Cannabinoid Receptor Agonists

A study by Richter et al. (2022) investigated the in vitro phase I and II metabolites of synthetic cannabinoid receptor agonists, including their metabolic pathways and the involvement of various cytochrome P450 isoforms. Although not directly related to the specific compound , this research provides insights into the metabolic fate and potential biological interactions of complex organic molecules, which could be relevant for understanding the broader implications of benzamide derivatives in scientific research (Richter et al., 2022).

properties

IUPAC Name |

2,3-dimethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O5S/c1-25-17-8-4-7-15(18(17)26-2)19(22)20-14-9-10-16-13(12-14)6-5-11-21(16)27(3,23)24/h4,7-10,12H,5-6,11H2,1-3H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCKDXNBCUOAOIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-dimethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(methylthio)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2856114.png)

![2-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2856121.png)

![4-Amino-3-[(2-chlorophenyl)methylsulfanyl]-1,2,4-triazin-5-one](/img/structure/B2856135.png)

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-(4-methylphenyl)sulfanylpropanamide](/img/structure/B2856137.png)